TC AQP1 1

Description

Properties

IUPAC Name |

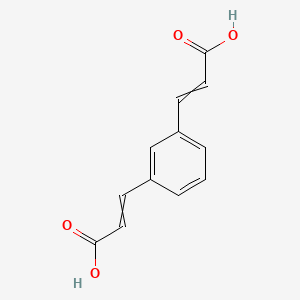

(E)-3-[3-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16)/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXUBZPHAPGHPE-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)/C=C/C(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228298 | |

| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23713-86-2 | |

| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TC AQP1 1 on Aquaporin-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aquaporin-1 (AQP1), a key member of the aquaporin water channel family, plays a crucial role in facilitating rapid water transport across cell membranes. Its involvement in physiological processes such as fluid homeostasis, as well as in pathological conditions including tumor angiogenesis and cell migration, has made it a significant target for therapeutic intervention. TC AQP1 1, also known as m-Phenylenediacrylic acid, has been identified as a potent inhibitor of AQP1's water channel function. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on AQP1, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While the primary inhibitory effect of this compound on AQP1's water permeability is established, its influence on the protein's secondary functions, such as its role as a cGMP-gated ion channel and its interaction with signaling complexes, remains an area for further investigation.

This compound: A Blocker of AQP1-Mediated Water Transport

This compound is a small molecule that has been demonstrated to inhibit the water permeability of Aquaporin-1 (AQP1).[1][2][3] Its chemical formula is C₁₂H₁₀O₄.[1] The primary mechanism of action of this compound is the direct blockade of the AQP1 water channel, thereby reducing the flux of water across the cell membrane.[1][2][3]

Quantitative Data on AQP1 Inhibition

The inhibitory potency of this compound on AQP1 has been quantified in functional assays. The half-maximal inhibitory concentration (IC₅₀) has been determined in Xenopus laevis oocytes expressing human AQP1.

| Compound | Target | Assay System | IC₅₀ | Reference |

| This compound | Human AQP1 | Xenopus oocyte swelling assay | 8 µM | [1][2][3] |

Experimental Protocols for Assessing AQP1 Inhibition

The most common method to determine the inhibitory effect of compounds like this compound on AQP1 function is the Xenopus oocyte swelling assay.

Xenopus Oocyte Swelling Assay

This assay provides a robust system for functionally expressing AQP1 and measuring its water permeability.

Principle: Xenopus oocytes have very low endogenous water permeability. When cRNA encoding AQP1 is injected into the oocytes, they express AQP1 channels on their plasma membrane, making them highly permeable to water. When these oocytes are subjected to a hypotonic environment, they swell rapidly due to the influx of water through the AQP1 channels. The rate of swelling is directly proportional to the AQP1-mediated water permeability. An inhibitor of AQP1 will reduce the rate of swelling.

Detailed Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Select healthy, stage V-VI oocytes for injection.

-

-

cRNA Injection:

-

Synthesize cRNA encoding human AQP1 in vitro.

-

Inject a defined amount of AQP1 cRNA (e.g., 10-50 ng) into the cytoplasm of the oocytes.

-

As a control, inject another group of oocytes with an equivalent volume of sterile water.

-

Incubate the oocytes for 2-3 days at 18°C to allow for AQP1 protein expression and insertion into the plasma membrane.

-

-

Swelling Assay:

-

Prepare a hypertonic buffer (e.g., 200 mOsm) and a hypotonic buffer (e.g., 70 mOsm).

-

Place individual oocytes in a chamber filled with the hypertonic buffer.

-

To test the effect of this compound, pre-incubate the oocytes in the hypertonic buffer containing the desired concentration of the inhibitor (or vehicle control, e.g., DMSO) for a specified time (e.g., 15-30 minutes).

-

Rapidly replace the hypertonic buffer with the hypotonic buffer.

-

Record the swelling of the oocyte over time using a videomicroscopy setup. Images are typically captured every 5-10 seconds for 1-2 minutes.

-

-

Data Analysis:

-

Measure the cross-sectional area of the oocyte from the recorded images.

-

Calculate the relative volume increase over time, assuming a spherical shape.

-

The initial rate of volume increase is used to determine the water permeability coefficient (Pf).

-

Compare the Pf values of AQP1-expressing oocytes treated with this compound to those treated with the vehicle control to determine the percentage of inhibition.

-

Generate a dose-response curve by testing a range of this compound concentrations to calculate the IC₅₀ value.

-

Workflow Diagram:

Potential Impact on AQP1-Mediated Signaling Pathways

While the direct inhibitory effect of this compound is on water transport, AQP1 is also implicated in other cellular processes through its interaction with various signaling molecules. The effect of this compound on these secondary functions has not been explicitly reported and warrants further investigation.

AQP1 and the Lin-7/β-catenin Signaling Pathway

AQP1 has been shown to interact with the Lin-7/β-catenin complex, which is involved in maintaining cell-cell adhesion and regulating cytoskeleton dynamics. This interaction is thought to be important for cell migration. Knockdown of AQP1 has been demonstrated to disrupt the organization of F-actin and reduce cell migration. It is hypothesized that by binding to AQP1, this compound could potentially modulate this interaction, thereby affecting cell migration. However, direct experimental evidence for this is currently lacking.

Hypothesized Signaling Pathway:

AQP1 as a cGMP-Gated Ion Channel

In addition to its function as a water channel, AQP1 also functions as a non-selective cation channel that is gated by cyclic guanosine monophosphate (cGMP). The C-terminal domain of AQP1 is believed to be involved in cGMP binding and channel gating. It is plausible that an allosteric inhibitor like this compound could influence this ion channel activity. However, no studies have yet reported on the effect of this compound on the cGMP-gated ion channel function of AQP1.

Proposed Signaling Pathway:

References

An In-Depth Technical Guide to TC AQP1 1: Structure, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC AQP1 1, a known blocker of the aquaporin-1 (AQP1) water channel. This document details its chemical structure, inhibitory activity, and the experimental protocols used for its characterization. Furthermore, it explores the key signaling pathways associated with AQP1 function, offering insights for researchers in drug discovery and development.

Chemical Structure and Properties

This compound, also known as m-Phenylenediacrylic acid, is a small molecule inhibitor of aquaporin-1.[1] Its chemical identity and key properties are summarized below.

Chemical Name: 3,3'-(1,3-Phenylene)bis(2-propenoic acid)[2][3]

Molecular Formula: C₁₂H₁₀O₄[2][3][4]

SMILES: O=C(O)/C=C/c1cccc(/C=C/C(O)=O)c1[2][4]

The structure of this compound features a central benzene ring with two acrylic acid groups attached at the meta-positions. This symmetrical arrangement of conjugated systems is a key feature of its chemical architecture.

Inhibitory Activity of this compound

This compound has been identified as a blocker of the AQP1 water channel.[2][5] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC₅₀), which has been determined in functional assays.

| Compound | Target | Assay System | IC₅₀ (μM) | Reference |

| This compound | Aquaporin-1 (AQP1) | Xenopus oocyte water flux assay | 8 | [1][2][4] |

Experimental Protocols

The characterization of this compound as an AQP1 inhibitor relies on specific experimental methodologies. The most frequently cited method is the Xenopus laevis oocyte swelling assay.

Protocol: Xenopus laevis Oocyte Swelling Assay for AQP1 Inhibition

This assay measures the water permeability of Xenopus oocyte membranes, which have endogenously low water permeability. By expressing human AQP1 in these oocytes, a significant increase in water transport can be measured, which can then be inhibited by potential blockers like this compound.

1. Oocyte Preparation:

- Harvest unfertilized oocytes from mature female Xenopus laevis frogs.

- Defolliculate the oocytes by treating them with collagenase type 1A (e.g., 2 mg/ml) in an isotonic saline solution (e.g., 100 mM NaCl, 2 mM KCl, 5 mM MgCl₂, and 5 mM HEPES; pH 7.6) for approximately 1.5 hours at 16–18°C.[6]

- Wash the oocytes multiple times with isotonic saline to remove residual collagenase and follicular cells.

- Store the prepared oocytes at 18°C in a frog Ringer's solution supplemented with horse serum and antibiotics.[6]

2. cRNA Preparation and Injection:

- Subclone the coding sequence of human AQP1 into a Xenopus expression vector (e.g., a vector containing β-globin untranslated regions).

- Linearize the plasmid DNA and perform in vitro transcription to synthesize capped complementary RNA (cRNA).

- Microinject a specific amount of AQP1 cRNA (e.g., 25 ng per oocyte) into the cytoplasm of prepared oocytes.[7] As a control, inject a corresponding volume of sterile water into another batch of oocytes.

3. Oocyte Incubation and Treatment:

- Incubate the injected oocytes for 2-3 days to allow for the expression and insertion of AQP1 channels into the plasma membrane.

- Prior to the assay, incubate the AQP1-expressing oocytes in a culture medium containing the desired concentration of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control (DMSO alone) for a defined period.

4. Swelling Assay:

- Transfer individual oocytes from an isotonic solution (e.g., ~200 mOsm) to a hypotonic solution (e.g., ~70-100 mOsm).[8][9]

- Monitor the swelling of the oocytes over time using a stereomicroscope equipped with a camera.[8] Capture images at regular intervals (e.g., every 20-30 seconds).[8][10]

- The massive influx of water into AQP1-expressing oocytes will cause them to swell and eventually burst, while control oocytes will show minimal change in volume.[9]

5. Data Analysis:

- Calculate the change in oocyte volume over time from the captured images, assuming a spherical geometry.[8]

- Determine the rate of water permeability from the initial rate of volume increase.

- To determine the IC₅₀, perform the assay with a range of this compound concentrations and plot the percentage of inhibition of water permeability against the compound concentration. Fit the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The function of AQP1 is not merely passive water transport; it is also implicated in various cellular signaling pathways. Understanding these pathways is crucial for elucidating the broader biological effects of AQP1 inhibitors.

Signaling Pathways Regulating AQP1

Aquaporin-1 activity and expression are modulated by several intracellular signaling cascades. Cyclic nucleotides, such as cAMP and cGMP, are known to regulate AQP1 channel activity.[2] Notably, cGMP can directly bind to AQP1, gating its function as a non-selective cation channel.[4][11] The expression of the AQP1 gene is influenced by the MAPK signaling pathways, including ERK, P38, and JNK, particularly in response to stimuli like hypertonicity.[2]

Experimental Workflow for AQP1 Inhibitor Characterization

The identification and validation of a novel AQP1 inhibitor like this compound follows a structured experimental workflow. This process begins with initial screening and culminates in functional validation in cellular systems.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Functional domains of aquaporin-1: keys to physiology, and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Aquaporins | Tocris Bioscience [tocris.com]

- 6. Frontiers | Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling [frontiersin.org]

- 7. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of m-Phenylenediacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-phenylenediacrylic acid, covering its historical discovery, detailed synthesis protocols, and potential relevance in various scientific domains. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Discovery: A Legacy of Condensation Chemistry

The discovery of m-phenylenediacrylic acid is intrinsically linked to the development of one of organic chemistry's fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation. In 1894, German chemist Emil Knoevenagel first reported the condensation of aldehydes with active methylene compounds in the presence of a basic catalyst.[1][2]

This foundational work was later refined by Oscar Doebner, who introduced a modification that bears his name. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and a catalytic amount of a base (like piperidine) to react an aldehyde with a compound containing an active methylene group flanked by two carboxylic acid groups, such as malonic acid. A key feature of this modification is the subsequent decarboxylation of the intermediate, which occurs under the reaction conditions.[3][4] It is through this elegant and efficient one-pot reaction that cinnamic acids and their derivatives, including m-phenylenediacrylic acid, are synthesized.

Synthesis of m-Phenylenediacrylic Acid

The primary and most efficient method for synthesizing m-phenylenediacrylic acid is the Knoevenagel-Doebner condensation of isophthalaldehyde with malonic acid. This reaction is typically carried out in pyridine, which serves as both the solvent and a basic catalyst, often with the addition of a small amount of a stronger base like piperidine to facilitate the reaction.

The overall reaction proceeds in two main stages within a single pot:

-

Knoevenagel Condensation: The enolate of malonic acid, formed in the basic pyridine solution, undergoes a nucleophilic addition to the carbonyl carbons of isophthalaldehyde. This is followed by dehydration to form a divinyl intermediate with four carboxylic acid groups.

-

Decarboxylation: The intermediate product, a substituted malonic acid, readily undergoes decarboxylation at elevated temperatures in the presence of pyridine, leading to the formation of the final m-phenylenediacrylic acid product and the evolution of carbon dioxide.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of m-phenylenediacrylic acid, adapted from analogous Knoevenagel-Doebner reactions of aromatic aldehydes.

Materials:

-

Isophthalaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isophthalaldehyde and malonic acid in pyridine. A slight excess of malonic acid is typically used to ensure complete reaction of the aldehyde.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a solution of concentrated hydrochloric acid and crushed ice. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Purification: The crude m-phenylenediacrylic acid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of phenylenediacrylic acid derivatives via the Knoevenagel-Doebner condensation. The data for the para-isomer is included as a close analogue to the meta-isomer synthesis.

| Parameter | Value (for p-isomer) | Reference |

| Reactants | ||

| Terephthalaldehyde | 1 molar equivalent | [5] |

| Malonic Acid | 2.2 molar equivalents | [5] |

| Solvent/Catalyst | ||

| Pyridine | Sufficient to dissolve reactants | [5] |

| Piperidine | Catalytic amount | [5] |

| Reaction Conditions | ||

| Temperature | Reflux | [5] |

| Reaction Time | 4 hours | [5] |

| Product | ||

| Yield | High | [5] |

| Purity | High after recrystallization | [5] |

Potential Applications in Drug Development and Research

While m-phenylenediacrylic acid itself is not a therapeutic agent, its rigid, unsaturated structure and difunctional nature make it and its derivatives interesting building blocks in several areas relevant to drug development and materials science.

-

Polymer Synthesis: Phenylenediacrylic acids are used as monomers in the synthesis of polyesters and polyamides. These polymers can have applications in medical devices and drug delivery systems due to their potential for biocompatibility and tunable mechanical properties.

-

Metal-Organic Frameworks (MOFs): The carboxylic acid groups of phenylenediacrylic acid can act as linkers to coordinate with metal ions, forming highly porous structures known as MOFs. MOFs are extensively studied for their potential in drug delivery, gas storage, and catalysis.

-

Crosslinking Agents: The vinyl groups in m-phenylenediacrylic acid can participate in polymerization and crosslinking reactions, which could be utilized in the formation of hydrogels or other biocompatible matrices for controlled drug release.

Hypothetical Signaling Pathway Involvement

Although no specific signaling pathway has been directly attributed to m-phenylenediacrylic acid in the scientific literature, its structural motifs, particularly the presence of carboxylic acid groups, suggest potential interactions with biological systems. Fatty acids and their derivatives are known to act as signaling molecules and can influence various cellular pathways. For instance, some dicarboxylic acids have been shown to modulate metabolic pathways.

The following diagram illustrates a generalized signaling pathway that can be influenced by fatty acid-like molecules, providing a hypothetical context for how a molecule like m-phenylenediacrylic acid could potentially interact with cellular signaling. This is a speculative representation and is not based on direct experimental evidence for m-phenylenediacrylic acid.

References

- 1. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 2. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 3. DSpace [open.bu.edu]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

TC-AQP1-1: A Selective Aquaporin-1 Channel Blocker for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aquaporin-1 (AQP1) is a water channel protein integral to fluid transport across cell membranes in various tissues. Its involvement in physiological processes such as urine concentration, neural signal transduction, and cell migration has been well-established.[1] Furthermore, emerging evidence implicates AQP1 in pathological conditions including cancer progression, angiogenesis, and edema, making it a compelling target for therapeutic intervention. TC-AQP1-1 has been identified as a selective blocker of the AQP1 channel, offering a valuable tool for investigating the physiological and pathological roles of AQP1 and serving as a lead compound for drug discovery programs. This technical guide provides a comprehensive overview of TC-AQP1-1, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and insights into AQP1-related signaling pathways.

TC-AQP1-1: Core Data

TC-AQP1-1 is a small molecule inhibitor of the aquaporin-1 water channel.[2][3][4] It was identified through virtual screening and has been characterized by its ability to inhibit water flux in cells expressing human AQP1.[3]

| Property | Value | Reference |

| Chemical Name | 3,3'-(1,3-Phenylene)bis(2-propenoic acid) | [2][4] |

| Molecular Formula | C₁₂H₁₀O₄ | [2][4] |

| Molecular Weight | 218.21 g/mol | [2][4] |

| IC₅₀ | 8 µM (in Xenopus oocytes expressing hAQP1) | [2][4][5] |

| Solubility | Soluble to 100 mM in DMSO | [2][4] |

| Purity | ≥98% | [2][4] |

| Storage | Store at +4°C | [2][4] |

| CAS Number | 37710-81-9 | [2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize AQP1 inhibitors like TC-AQP1-1.

Xenopus laevis Oocyte Swelling Assay

This is the primary assay used to determine the inhibitory activity of compounds on AQP1 water permeability.

a. cRNA Preparation for Oocyte Expression:

-

Vector Linearization: Linearize a plasmid vector containing the full-length human AQP1 cDNA. The linearization should be performed downstream of the coding sequence using a restriction enzyme that does not cut within the AQP1 gene. A typical reaction may use 10-20 µg of plasmid DNA.

-

Verification of Linearization: Confirm complete linearization by running a small aliquot (e.g., 5 µl) of the digestion reaction on an agarose gel. The presence of any circular plasmid will significantly reduce cRNA yield.

-

Proteinase K Treatment: To remove any contaminating RNases, treat the linearized DNA with proteinase K. For a 50 µl reaction, add 5 µl of 10% SDS and 2 µl of proteinase K, and incubate at 50°C for 30 minutes.

-

DNA Purification: Purify the linearized DNA using a phenol:chloroform extraction followed by ethanol precipitation. Resuspend the purified DNA pellet in RNase-free water.

-

In Vitro Transcription: Synthesize capped cRNA from the linearized AQP1 DNA template using an in vitro transcription kit with T7 RNA polymerase.

-

cRNA Purification: Purify the synthesized cRNA using a suitable method, such as lithium chloride precipitation, and resuspend in RNase-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the cRNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Verify the integrity of the cRNA by running an aliquot on a denaturing agarose gel.

b. Oocyte Preparation and Injection:

-

Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.

-

Treat the oocytes with collagenase to defolliculate them.

-

Wash the oocytes extensively with a calcium-free solution and then transfer them to a Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4) supplemented with antibiotics.

-

Inject each oocyte with approximately 50 nl of AQP1 cRNA solution (at a concentration of around 0.5 ng/nl) or with RNase-free water (as a control).

-

Incubate the injected oocytes at 18°C for 2-3 days to allow for AQP1 protein expression and insertion into the plasma membrane.

c. Swelling Assay and Data Analysis:

-

Place individual oocytes in a hypertonic buffer (e.g., Barth's solution).

-

At time zero, rapidly transfer the oocyte to a hypotonic buffer (e.g., Barth's solution diluted with water to 70-100 mOsm).

-

Record the swelling of the oocyte over time using a videomicroscopy setup. Images are typically captured every 10-20 seconds.

-

To test the effect of an inhibitor, pre-incubate the oocytes in Barth's solution containing the desired concentration of TC-AQP1-1 (or vehicle control, e.g., DMSO) for a defined period (e.g., 15-30 minutes) before transferring to the hypotonic buffer containing the same concentration of the inhibitor.

-

The change in oocyte volume is calculated from the change in the cross-sectional area of the oocyte. The initial rate of swelling is determined from the linear portion of the volume change versus time plot.

-

The osmotic water permeability coefficient (Pf) can be calculated using the following formula: Pf = [d(V/V₀)/dt] * [V₀ / (S₀ * Vw * Δosm)] Where:

-

d(V/V₀)/dt is the initial rate of relative volume increase.

-

V₀ is the initial oocyte volume.

-

S₀ is the initial oocyte surface area.

-

Vw is the molar volume of water (18 cm³/mol).

-

Δosm is the osmotic gradient between the hypotonic buffer and the oocyte interior.

-

Stopped-Flow Light Scattering Assay with Proteoliposomes

This in vitro method provides a more direct measurement of water transport through purified AQP1 reconstituted into artificial lipid vesicles.

a. Preparation of AQP1 Proteoliposomes:

-

Liposome Preparation: Prepare a lipid mixture (e.g., a 3:1 ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) in chloroform. Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

-

Rehydration: Rehydrate the lipid film in a buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to form multilamellar vesicles.

-

Vesicle Sizing: Subject the vesicle suspension to several freeze-thaw cycles and then extrude it through polycarbonate filters with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

-

Reconstitution: Solubilize the purified AQP1 protein and the prepared liposomes with a detergent (e.g., octyl glucoside). Mix the solubilized protein and lipids at a specific protein-to-lipid ratio.

-

Detergent Removal: Remove the detergent slowly by dialysis or using adsorbent beads to allow the formation of proteoliposomes with AQP1 incorporated into the membrane.

-

Purification: Separate the proteoliposomes from unincorporated protein and empty liposomes by density gradient centrifugation.

b. Stopped-Flow Measurement:

-

Load the proteoliposome suspension into one syringe of a stopped-flow apparatus.

-

Load a hyperosmotic buffer (e.g., the reconstitution buffer with added sucrose or sorbitol to create an osmotic gradient) into the other syringe.

-

Rapidly mix the contents of the two syringes. The osmotic gradient will cause water to exit the proteoliposomes, resulting in their shrinkage.

-

Monitor the change in vesicle volume by measuring the intensity of scattered light at a 90° angle to the incident light beam. Vesicle shrinkage leads to an increase in light scattering intensity.

-

To test inhibitors, pre-incubate the proteoliposomes with TC-AQP1-1 before mixing.

c. Data Analysis:

-

The time course of the light scattering signal is fitted to a single exponential function to obtain a rate constant (k).

-

The osmotic water permeability (Pf) can be calculated from the rate constant, the initial vesicle volume, the vesicle surface area, the molar volume of water, and the osmotic gradient.

Cell-Based Water Permeability Assay (Calcein Quenching)

This assay measures water transport in adherent cells and is suitable for higher-throughput screening of AQP1 inhibitors.

a. Cell Preparation and Calcein Loading:

-

Plate AQP1-expressing cells (e.g., transfected CHO or HEK293 cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare a loading buffer containing the cell-permeant dye calcein-AM (typically 5-10 µM) and an organic anion transport inhibitor like probenecid (1-2.5 mM) in a suitable cell culture medium.[6] Probenecid helps to retain the fluorescent calcein inside the cells.[7][8][9]

-

Wash the cells with a physiological buffer (e.g., PBS) and then incubate them with the calcein-AM loading buffer for 30-90 minutes at 37°C.[6]

-

During incubation, the non-fluorescent calcein-AM is cleaved by intracellular esterases to the fluorescent, membrane-impermeant calcein.

b. Fluorescence Measurement and Data Analysis:

-

After loading, wash the cells to remove extracellular calcein-AM.

-

Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence of the calcein-loaded cells (excitation ~490 nm, emission ~520 nm).

-

Inject a hyperosmotic solution into the wells to induce cell shrinkage. This increases the intracellular concentration of calcein, leading to self-quenching and a decrease in fluorescence.

-

To test for inhibition, pre-incubate the cells with TC-AQP1-1 for a defined period before the fluorescence measurement and include the inhibitor in the hyperosmotic solution.

-

The initial rate of fluorescence quenching is proportional to the rate of water efflux and thus to the water permeability of the cell membrane.

-

The inhibitory effect of TC-AQP1-1 is determined by comparing the rate of quenching in the presence and absence of the compound.

AQP1 Signaling Pathways

AQP1 is not merely a passive water channel; it is also involved in complex signaling pathways that regulate key cellular processes, particularly cell migration and angiogenesis.

AQP1 in Cell Migration

Cell migration is a fundamental process in development, wound healing, and cancer metastasis. AQP1 facilitates cell migration by enabling rapid changes in cell volume at the leading edge of migrating cells.

AQP1 Interaction with the Cytoskeleton and Adhesion Molecules

Recent studies have revealed that AQP1 interacts with cytoskeletal and adhesion molecules, further highlighting its role in cell migration and tissue architecture. AQP1 has been shown to co-immunoprecipitate with β-catenin and Lin-7, proteins involved in cell-cell adhesion and signaling.[10][11] This interaction appears to stabilize the F-actin cytoskeleton, which is crucial for maintaining cell shape and motility.[11]

Regulation of AQP1 by Signaling Molecules

The activity and localization of AQP1 can be modulated by intracellular signaling molecules. Cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP), have been shown to regulate AQP1 function.[1] For instance, cGMP can directly bind to AQP1 and modulate its ion channel activity.[12]

Conclusion

TC-AQP1-1 is a valuable pharmacological tool for the study of AQP1 function. Its ability to selectively block AQP1-mediated water transport allows for the targeted investigation of this channel's role in a variety of physiological and disease models. The experimental protocols detailed in this guide provide a robust framework for the characterization of TC-AQP1-1 and other potential AQP1 modulators. Further research into the selectivity profile and in vivo efficacy of TC-AQP1-1 is warranted to fully elucidate its therapeutic potential. The continued exploration of AQP1 signaling pathways will undoubtedly uncover novel mechanisms and therapeutic targets for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. New method to measure water permeability in emptied-out Xenopus oocytes controlling conditions on both sides of the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Aquaporin-1 in Trabecular Meshwork Cell Homeostasis during Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. On the relationship between the probenecid-sensitive transport of daunorubicin or calcein and the glutathione status of cells overexpressing the multidrug resistance-associated protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]

- 10. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of Aquaporin-1 in Cellular Water Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aquaporin-1 (AQP1), a member of the major intrinsic protein (MIP) family, is a crucial transmembrane protein that facilitates the rapid transport of water across cellular membranes.[1] Its discovery revolutionized our understanding of water homeostasis in biological systems.[1] This technical guide provides a comprehensive overview of the core functions of AQP1, detailing its structure, regulation, and involvement in various physiological and pathological processes. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and quantitative data to support further investigation into this vital water channel.

Structure and Function of Aquaporin-1

Aquaporin-1 is a homotetrameric integral membrane protein, with each monomer functioning as an independent water channel.[2] The monomer itself consists of six transmembrane α-helices and two short helices that dip into the membrane from the cytoplasmic and extracellular sides. These short helices contain the highly conserved asparagine-proline-alanine (NPA) motifs, which are critical for the formation of the water-selective pore. The tetrameric arrangement is thought to provide stability to the protein within the cell membrane.

Beyond its primary role as a water channel, AQP1 also functions as a non-selective cation channel gated by cyclic guanosine monophosphate (cGMP).[3][4] This dual function suggests a more complex role for AQP1 in cellular physiology than previously understood, linking water transport to intracellular signaling pathways.

Quantitative Data on Aquaporin-1

Water Permeability

The osmotic water permeability of AQP1 has been quantified in various experimental systems. The single-channel water permeability (pf) of AQP1 is a key measure of its efficiency.

| Experimental System | Permeability Coefficient (cm/s) | Notes |

| Bovine AQP1 in POPC liposomes | 2.3 x 10-2 (for H2O) | The permeability for D2O was found to be ~21% lower.[5] |

| Human Red Blood Cells | - | A significant reduction in osmotic water permeability (Pf) was observed in individuals with a specific AQP1 risk variant.[6] |

| Molecular Dynamics Simulations | 10.0 x 10-14 cm3/s/pore | This value is comparable to experimentally measured unit osmotic conductance.[5] |

| Molecular Dynamics Simulations | 10 ± 4 x 10-14 cm3/s | Different simulations have yielded a range of values.[7] |

Tissue Expression

AQP1 is widely expressed in various human tissues, particularly in those involved in fluid transport. While fully quantitative protein concentration data is sparse in the literature, semi-quantitative analysis using immunohistochemistry on tissue microarrays has provided a detailed overview of its distribution.

| Tissue | Expression Level | Location |

| Kidney (Cortex) | High | Apical and basolateral membranes of proximal tubules and descending thin limbs.[2][8] |

| Choroid Plexus | High | Epithelial and endothelial cells.[2][8] |

| Pancreatic Ducts | High | - |

| Anus | Surprisingly High | Stromal tissue.[2][8] |

| Gallbladder | Surprisingly High | - |

| Liver | Surprisingly High | - |

| Hippocampus | Moderate | - |

| Ependymal Cells | Moderate | - |

| Placenta and Fetal Membranes | Low | Lower compared to kidney, choroid plexus, pancreas, and lung.[8] |

| Salivary Glands (Parotid) | Low | Endothelial barriers and myoepithelial cells.[8] |

| Skeletal and Cardiac Muscle | Limited | Strictly limited to endothelial barriers.[8] |

Quantitative real-time PCR (qRT-PCR) has been used to determine the relative mRNA expression levels of AQP1 in some tissues. For instance, in the mature inner ear of mice, Aqp1 was found to be one of the majorly expressed aquaporin subtypes.[9] A recent method using magnetic preconcentration and probe-based immunoassay coupled with inductively coupled plasma mass spectrometry has been developed for the accurate quantification of AQP1 protein in urine, with a detection limit of 0.023 ng/mL.[1]

Inhibitors

Several compounds have been identified as inhibitors of AQP1, with varying degrees of potency and specificity.

| Inhibitor | IC50 | Notes |

| AqB013 (Bumetanide derivative) | ~20 µM (for AQP1 and AQP4) | Inhibits water flux by binding to an internal pore-occluding site.[3][10][11][12] |

| AqB011 (Bumetanide derivative) | 14 µM (for ion conductance) | Selectively inhibits the ion channel activity of AQP1 with no effect on water permeability.[13] |

| Acetazolamide | 5.5 µM | Inhibition of water flux in Xenopus oocytes.[3] However, other studies report conflicting results, with some showing no significant inhibition.[14] |

| Novel Compound 1 | 8.1 µM | Identified through virtual screening and tested in Xenopus oocytes.[3] |

| Novel Compound 2 | 17.0 µM | Identified through virtual screening and tested in Xenopus oocytes.[3] |

| Novel Compound 3 | 17.5 µM | Identified through virtual screening and tested in Xenopus oocytes.[3] |

| Gold (Au+++) | ~14 µM | Inhibits AQP1 water transport.[14] |

| Silver (Ag+) | ~6 µM | Inhibits AQP1 water transport.[14] |

| Mercury (Hg++) | ~10 µM | A non-specific and toxic inhibitor.[14] |

Signaling Pathways Regulating Aquaporin-1

The expression and function of AQP1 are regulated by complex signaling pathways, involving both transcriptional and post-translational mechanisms.

Transcriptional Regulation by Mef2c and Sp1

The transcription factors Mef2c and Sp1 play a crucial role in activating the transcription of the human AQP1 gene in endothelial cells.[15] They cooperate by binding to specific sites in the proximal promoter region of the AQP1 gene.

Gating of the Ion Channel by cGMP

The ion channel function of AQP1 is allosterically regulated by the direct binding of cGMP to the C-terminal domain of the protein.[3][4] This binding is thought to induce a conformational change that opens the central pore to allow the passage of cations. The responsiveness of the AQP1 ionic conductance to cGMP is also regulated by the phosphorylation of a tyrosine residue (Tyr253) in the C-terminal domain.[16]

Key Experimental Protocols

Measurement of Water Permeability using Stopped-Flow Light Scattering

This technique is a gold-standard method for quantifying the osmotic water permeability of AQP1 reconstituted into proteoliposomes or expressed in cells. The principle involves rapidly mixing a suspension of vesicles or cells with a hyperosmotic solution, which induces water efflux and a consequent decrease in volume. This change in volume is detected as an increase in the intensity of scattered light at a 90° angle.

Detailed Methodology:

-

Preparation of AQP1-containing Proteoliposomes or Cells:

-

For proteoliposomes, purified AQP1 is reconstituted into lipid vesicles of a defined composition.

-

For cells, a cell line expressing AQP1 (e.g., erythrocytes, transfected cell lines) is used.

-

-

Stopped-Flow Experiment:

-

One syringe of the stopped-flow apparatus is loaded with the proteoliposome/cell suspension in an isotonic buffer.

-

The second syringe is loaded with a hypertonic buffer (e.g., containing an impermeant solute like sucrose).

-

The two solutions are rapidly mixed, and the change in light scattering is recorded over time, typically at a wavelength of 400-600 nm.

-

-

Data Analysis:

-

The initial rate of the increase in light scattering is proportional to the initial water efflux.

-

The osmotic water permeability coefficient (Pf) can be calculated from the initial rate of volume change, the initial vesicle/cell volume, the surface area, the molar volume of water, and the osmotic gradient.

-

Measurement of Ion Channel Activity using Two-Electrode Voltage Clamp (TEVC)

TEVC is a powerful electrophysiological technique used to measure the ion currents across the membrane of large cells, such as Xenopus laevis oocytes, expressing AQP1.

Detailed Methodology:

-

Preparation of Xenopus Oocytes:

-

Oocytes are harvested and defolliculated.

-

cRNA encoding human AQP1 is injected into the oocytes.

-

Oocytes are incubated for 2-5 days to allow for protein expression.

-

-

TEVC Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes: one for measuring the membrane potential and one for injecting current.

-

The membrane potential is clamped at a holding potential (e.g., -50 mV).

-

A voltage-step protocol is applied to elicit ion currents.

-

To study the cGMP-gated activity, a cGMP analog (e.g., 8-Br-cGMP) or a nitric oxide donor (to stimulate endogenous guanylate cyclase) is added to the bath solution.

-

-

Data Analysis:

-

The resulting currents are recorded and analyzed to determine the current-voltage (I-V) relationship, ion selectivity, and the effect of cGMP on channel gating.

-

Patch-Clamp Analysis of Single-Channel Activity

Patch-clamp techniques allow for the direct measurement of ion flow through a single AQP1 channel, providing insights into its conductance and gating kinetics.

Detailed Methodology:

-

Cell Preparation:

-

Cells expressing AQP1 are cultured on a coverslip.

-

-

Patch-Clamp Recording:

-

A fire-polished glass micropipette with a small tip opening is pressed against the cell membrane to form a high-resistance "giga-seal".

-

Different configurations can be used:

-

Cell-attached: Records from the channels within the patched membrane without disrupting the cell.

-

Inside-out: The patch of membrane is excised, exposing the intracellular face of the channel to the bath solution, allowing for the direct application of molecules like cGMP.

-

Whole-cell: The membrane patch is ruptured, allowing for the measurement of the total current from the entire cell membrane.

-

-

-

Data Analysis:

-

The single-channel currents are recorded and analyzed to determine the single-channel conductance, open probability, and mean open and closed times.

-

Conclusion

Aquaporin-1 is a multifaceted protein that plays a critical role in cellular water transport and, intriguingly, in ion conduction. Its widespread expression and dual functionality underscore its importance in a variety of physiological processes, and its dysregulation is implicated in numerous diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate mechanisms of AQP1 function and to develop novel therapeutic strategies targeting this vital channel. The continued investigation into the structure, regulation, and physiological roles of AQP1 promises to yield further insights into the fundamental processes of life and to open new avenues for the treatment of human disease.

References

- 1. A quantitative method for aquaporin-1 protein using magnetic preconcentration and probe-based immunoassay coupling to inductively coupled plasma mass spectrometry in urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of the AQP-1 water channel in normal human tissues: a semiquantitative study using tissue microarray technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. A fascinating tail: cGMP activation of aquaporin-1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Aquaporin-1 and Osmosis: From Physiology to Precision in Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Water Transport in Aquaporins: Osmotic Permeability Matrix Analysis of Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Quantitative Analysis of Aquaporin Expression Levels during the Development and Maturation of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of aquaporin-1 and aquaporin-4 water permeability by a derivative of the loop diuretic bumetanide acting at an internal pore-occluding binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bumetanide Derivatives AqB007 and AqB011 Selectively Block the Aquaporin-1 Ion Channel Conductance and Slow Cancer Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative efficacy of HgCl2 with candidate aquaporin-1 inhibitors DMSO, gold, TEA+ and acetazolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endothelial Aquaporin-1 (AQP1) Expression Is Regulated by Transcription Factor Mef2c - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The activity of human aquaporin 1 as a cGMP-gated cation channel is regulated by tyrosine phosphorylation in the carboxyl-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TC AQP1 1 Binding Site on the AQP1 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor TC AQP1 1 and the aquaporin-1 (AQP1) protein. This document details the putative binding site, summarizes key quantitative data, outlines relevant experimental methodologies, and explores the known signaling pathways associated with AQP1 function that may be modulated by this inhibitor.

Introduction to Aquaporin-1 (AQP1)

Aquaporin-1 is a transmembrane water channel protein that facilitates the rapid transport of water across cell membranes.[1][2] It plays a crucial role in various physiological processes, including fluid homeostasis, urine concentration, and cell migration.[3][4] Structurally, AQP1 forms a homotetramer in the cell membrane, with each monomer functioning as an independent water channel.[5] The dysregulation of AQP1 has been implicated in several pathological conditions, including cancer, making it a promising target for therapeutic intervention.[6][7][8][9]

This compound: An AQP1 Channel Blocker

This compound is a small molecule identified through virtual screening as a blocker of the human AQP1 water channel.[10][11] Its inhibitory activity has been experimentally validated, demonstrating its potential as a tool for studying AQP1 function and as a lead compound for drug development.

The this compound Binding Site on AQP1

Computational docking studies, in conjunction with site-directed mutagenesis experiments, have elucidated the putative binding site of this compound on the AQP1 protein.

Location: The binding site is located at the extracellular entrance of the AQP1 water channel.[11] This region is critical for the selective passage of water molecules.

Key Interacting Residues: The primary interacting residue identified is Lysine 36 (Lys36) .[11] Mutagenesis studies, specifically the mutation of Lys36 to Alanine (K36A), have been shown to abolish the inhibitory effect of compounds identified in the same study as this compound, strongly suggesting its crucial role in binding.[11] The binding is proposed to occur near the highly conserved aromatic/arginine (ar/R) selectivity filter, a narrow constriction within the pore that is essential for water selectivity.[11]

Mechanism of Inhibition: By binding to this extracellular vestibule, this compound is thought to physically occlude the pore, thereby preventing the passage of water molecules and inhibiting the normal function of the AQP1 channel.

Quantitative Data

The inhibitory potency of this compound has been quantified, primarily through Xenopus laevis oocyte swelling assays.

| Parameter | Value | Method | Reference |

| IC50 | 8 µM | Xenopus oocyte swelling assay |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with AQP1.

Xenopus laevis Oocyte Swelling Assay

This assay is a functional method to determine the inhibitory effect of compounds on AQP1 water permeability.

Principle: Xenopus oocytes are injected with AQP1 cRNA to express the channel in their plasma membrane. When these oocytes are subjected to a hypotonic environment, water flows into the cells through the AQP1 channels, causing them to swell. The rate of swelling is proportional to the water permeability of the membrane. Inhibitors of AQP1 will reduce the rate of swelling.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject oocytes with in vitro transcribed human AQP1 cRNA. As a control, inject a separate group of oocytes with water.

-

Incubation: Incubate the oocytes for 2-3 days to allow for AQP1 protein expression.

-

Inhibitor Treatment: Incubate the AQP1-expressing oocytes with varying concentrations of this compound (or a vehicle control, such as DMSO) for a defined period.

-

Osmotic Challenge: Transfer individual oocytes from an isotonic solution to a hypotonic solution.

-

Data Acquisition: Record the swelling of the oocytes over time using video microscopy.

-

Data Analysis: Measure the change in oocyte volume over time to calculate the initial rate of swelling. Plot the rate of swelling against the concentration of this compound to determine the IC50 value.

Site-Directed Mutagenesis of AQP1 (e.g., K36A)

This technique is used to identify key amino acid residues involved in inhibitor binding.

Principle: A plasmid containing the AQP1 cDNA is used as a template to introduce a specific mutation, such as changing the codon for Lysine at position 36 to a codon for Alanine. The effect of this mutation on inhibitor binding is then assessed using functional assays.

Protocol (based on commercial kits like QuikChange):

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., K36A) flanked by unmodified nucleotide sequences.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the AQP1 plasmid template, and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

-

Template Digestion: Digest the PCR reaction with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plasmid Purification and Sequencing: Isolate the plasmid DNA from the resulting bacterial colonies and verify the presence of the desired mutation by DNA sequencing.

-

Functional Analysis: Use the mutated AQP1 plasmid for in vitro transcription and subsequent functional assays (e.g., Xenopus oocyte swelling assay) to assess the effect of the mutation on this compound inhibition.

Stopped-Flow Light Scattering Assay

This is a high-throughput method to measure the water permeability of AQP1 reconstituted in proteoliposomes or in membrane vesicles.

Principle: A suspension of proteoliposomes or membrane vesicles containing AQP1 is rapidly mixed with a hyperosmotic solution in a stopped-flow apparatus. The resulting osmotic gradient drives water out of the vesicles, causing them to shrink. This shrinkage leads to an increase in light scattering, which is measured over time. The rate of change in light scattering is proportional to the water permeability.

Protocol:

-

Vesicle Preparation: Prepare proteoliposomes by reconstituting purified AQP1 protein into artificial lipid vesicles or isolate membrane vesicles from cells expressing AQP1.

-

Inhibitor Incubation: Incubate the vesicle suspension with this compound or a vehicle control.

-

Stopped-Flow Measurement: In a stopped-flow instrument, rapidly mix the vesicle suspension with a hyperosmotic solution.

-

Data Acquisition: Measure the change in light scattering at a 90° angle over a short time course (milliseconds to seconds).

-

Data Analysis: Fit the light scattering data to an exponential function to determine the rate constant of vesicle shrinkage, which is proportional to the osmotic water permeability coefficient (Pf). Compare the Pf values in the presence and absence of the inhibitor.

Signaling Pathways and Logical Relationships

While direct modulation of signaling pathways by this compound has not been explicitly demonstrated, AQP1 itself is known to be involved in cellular signaling, particularly in the context of cell migration and cancer progression. Inhibition of AQP1 by molecules like this compound could therefore be hypothesized to interfere with these pathways.

AQP1 and the Wnt/β-catenin Signaling Pathway

Recent studies have shown a connection between AQP1 and the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and migration.[7][8][12][13] AQP1 appears to stabilize β-catenin, preventing its degradation and promoting its nuclear translocation, where it can activate target genes involved in cell migration.[3][12][13]

Figure 1. AQP1's role in the Wnt/β-catenin signaling pathway.

AQP1 and cGMP Signaling

AQP1 has also been shown to function as a cGMP-gated cation channel, suggesting a role in ion signaling.[14][15][16] The binding of cGMP to the C-terminus of AQP1 is thought to induce a conformational change that opens a central ion pore in the tetrameric structure.

Figure 2. AQP1 as a cGMP-gated cation channel.

Experimental Workflow for AQP1 Inhibitor Characterization

The logical flow for identifying and characterizing an AQP1 inhibitor like this compound typically follows a multi-step process.

Figure 3. Workflow for AQP1 inhibitor discovery and characterization.

Conclusion

This compound is a valuable pharmacological tool for probing the function of AQP1. Its binding to the extracellular vestibule of the channel, critically involving the Lys36 residue, provides a clear mechanism for its inhibitory action. The experimental protocols detailed herein offer a robust framework for the continued investigation of this and other AQP1 inhibitors. While the direct impact of this compound on downstream signaling pathways remains to be fully elucidated, its ability to block AQP1 function suggests potential for modulating processes such as cell migration, which are governed by AQP1-associated signaling networks. Further research is warranted to expand the quantitative characterization of the this compound-AQP1 interaction and to explore its therapeutic potential in AQP1-implicated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Association of Aquaporins with MAPK Signaling Pathway Unveils Potential Prognostic Biomarkers for Pancreatic Cancer: A Transcriptomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Aquaporin 1 Signalling in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. AQP1 is not only a water channel: It contributes to cell migration through Lin7/β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Combination of AQP1 and β-catenin expression is an independent prognosis factor in astrocytoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of Aquaporin-1 Promotes Epithelial-Mesenchymal Transition and Cancer Stem Cell Properties via Wnt/β-Catenin Signaling Pathway in Advanced Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Aquaporin 1 Signalling in Cancer Development and Progression - ProQuest [proquest.com]

- 10. TC-AQP1-1 | Aquaporin | TargetMol [targetmol.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. AQP1 Is Not Only a Water Channel: It Contributes to Cell Migration through Lin7/Beta-Catenin | PLOS One [journals.plos.org]

- 14. A fascinating tail: cGMP activation of aquaporin-1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cloned human aquaporin-1 is a cyclic GMP-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signaling Mechanisms and Pharmacological Modulators Governing Diverse Aquaporin Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Comparative In Silico Docking of Trypanosoma cruzi and Human Aquaporin-1 for Selective Inhibitor Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge with limited therapeutic options. The parasite's aquaporin-1 (TcAQP1) is a crucial membrane channel involved in osmoregulation and is considered a potential drug target. However, the development of selective inhibitors is hampered by the structural similarity to human aquaporin-1 (hAQP1), which could lead to off-target effects. This technical guide outlines a comprehensive in silico strategy for the comparative molecular docking of TcAQP1 and hAQP1. The primary objective is to identify and evaluate potential selective inhibitors of TcAQP1. This document provides detailed methodologies for homology modeling of TcAQP1, preparation of protein structures and ligands, execution of molecular docking simulations, and analysis of the results. The ultimate goal is to provide a framework for the rational design of novel therapeutic agents against Chagas disease.

Introduction

Trypanosoma cruzi, the etiological agent of Chagas disease, relies on aquaporins for survival, particularly in adapting to the osmotic stresses encountered during its life cycle.[1] TcAQP1, the principal aquaporin in T. cruzi, facilitates the transport of water and small neutral solutes across the parasite's cell membrane. Its role in osmoregulation makes it a promising target for the development of novel trypanocidal drugs. A major hurdle in targeting TcAQP1 is the potential for cross-reactivity with human aquaporins, such as hAQP1, which could result in significant side effects.

In silico molecular docking has emerged as a powerful tool in drug discovery for predicting the binding affinity and interaction patterns of small molecules with protein targets. By performing a comparative docking analysis, it is possible to identify compounds that exhibit a higher affinity for TcAQP1 over hAQP1, thus paving the way for the development of selective inhibitors. This guide provides a step-by-step methodology for conducting such a comparative study.

Protein Structure Preparation

A critical prerequisite for any molecular docking study is the availability of high-quality three-dimensional structures of the target proteins.

Human Aquaporin-1 (hAQP1)

Experimentally determined structures of hAQP1 are available in the Protein Data Bank (PDB). For this guide, we will utilize the following structures:

| PDB ID | Resolution | Method |

| 1FQY [1] | 3.80 Å | Electron Crystallography[1] |

| 4CSK [2] | 3.28 Å | X-ray Diffraction[2] |

| 1H6I [3] | 3.54 Å | Electron Crystallography[3] |

Table 1: Experimentally determined structures of human AQP1.

Prior to docking, the selected PDB structure must be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

Trypanosoma cruzi Aquaporin-1 (TcAQP1)

As of the date of this publication, no experimentally determined structure of TcAQP1 is available in the PDB. Therefore, a homology model must be generated.

-

Template Selection: A suitable template for homology modeling is identified by performing a BLAST search of the TcAQP1 amino acid sequence against the PDB. The human AQP1 structure (e.g., PDB ID: 4CSK) is a likely candidate due to evolutionary conservation.

-

Sequence Alignment: The amino acid sequence of TcAQP1 is aligned with the sequence of the selected template using a sequence alignment tool such as ClustalW.

-

Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate a 3D model of TcAQP1 based on the sequence alignment and the template structure.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK for stereochemical quality and Ramachandran plot analysis, and ERRAT for overall model quality. The model with the best validation scores is selected for the docking studies.

Caption: Workflow for TcAQP1 Homology Modeling.

Ligand Preparation and Selection

A library of small molecules is required for the virtual screening process. This library can be composed of known aquaporin inhibitors, natural products, or commercially available compound libraries.

Known Aquaporin Inhibitors

A selection of known hAQP1 inhibitors can be used as a starting point for the comparative docking study.

| Compound | Target | IC50 |

| TC AQP1 1 [4] | hAQP1 | 8 µM[4] |

| Tetraethylammonium [5] | hAQP1 | Inhibition at 100 µM[5] |

| Acetazolamide [6] | hAQP1, AQP4 | - |

| Bumetamide derivatives | hAQP1, AQP4 | ~20 µM (for AqB013) |

| Gold-based compounds | AQP3 | - |

Table 2: Selected known inhibitors of human aquaporins.

It is important to note that "this compound" is a chemical inhibitor of aquaporin-1 and should not be confused with the T. cruzi protein.[4]

-

3D Structure Generation: The 3D structures of the selected ligands are obtained from databases such as PubChem or ZINC.

-

Energy Minimization: The ligand structures are subjected to energy minimization using a force field such as MMFF94 to obtain a low-energy conformation.

-

Charge and Tautomer Assignment: Appropriate charges and tautomeric states are assigned to the ligands at a physiological pH.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of the ligands to both hAQP1 and the TcAQP1 model.

-

Software Selection: A molecular docking program such as AutoDock Vina, Glide, or GOLD is chosen.

-

Binding Site Definition: The binding site on both hAQP1 and TcAQP1 is defined. This is typically the central pore of the aquaporin channel. The grid box for docking should encompass the entire transmembrane pore.

-

Docking Execution: The prepared ligand library is docked into the defined binding sites of both proteins. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

-

Pose Selection: For each ligand, the binding pose with the best score (lowest binding energy) is selected for further analysis.

Caption: Comparative Molecular Docking Workflow.

Results Analysis and Hit Selection

The primary goal of the analysis is to identify ligands that show a significantly better binding affinity for TcAQP1 compared to hAQP1.

Quantitative Data Analysis

The docking scores (binding energies) for each ligand with both proteins are compiled into a table for direct comparison.

| Ligand ID | hAQP1 Binding Energy (kcal/mol) | TcAQP1 Binding Energy (kcal/mol) | Selectivity Index (TcAQP1/hAQP1) |

| Ligand_001 | -7.5 | -9.2 | 1.23 |

| Ligand_002 | -8.1 | -8.3 | 1.02 |

| Ligand_003 | -6.9 | -8.5 | 1.23 |

| ... | ... | ... | ... |

Table 3: Example of comparative docking results. The selectivity index is a ratio of the binding energies. A higher value indicates better selectivity for TcAQP1.

Interaction Analysis

The binding poses of the top-scoring selective ligands are visually inspected to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding sites of both proteins. Differences in the interacting residues between TcAQP1 and hAQP1 can explain the observed selectivity.

Conclusion and Future Directions

This technical guide has outlined a robust in silico workflow for the comparative docking of inhibitors to T. cruzi and human aquaporin-1. By following these protocols, researchers can identify promising hit compounds with potential selectivity for the parasite's aquaporin. The top candidate compounds identified through this virtual screening process should be further validated through in vitro and in vivo experimental assays to confirm their inhibitory activity and selectivity. This approach provides a rational and cost-effective strategy to accelerate the discovery of novel drugs for the treatment of Chagas disease.

References

The Inhibition of Aquaporin-1 Physiological Functions by TC AQP1 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquaporin-1 (AQP1), a key membrane water channel protein, is integral to a multitude of physiological processes, including rapid water transport, cell migration, and angiogenesis. Its involvement in pathological conditions, particularly in cancer progression, has made it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the physiological functions of AQP1 and the inhibitory effects of TC AQP1 1 (m-Phenylenediacrylic acid), a known AQP1 channel blocker. This document summarizes the available quantitative data, details relevant experimental protocols for studying AQP1 inhibition, and visualizes key signaling pathways and experimental workflows.

Introduction to Aquaporin-1 (AQP1)

Aquaporin-1 is the first identified member of the aquaporin family of transmembrane proteins that facilitate the rapid transport of water across cell membranes.[1] It is widely expressed in various tissues, including the kidneys, red blood cells, vascular endothelium, and the central nervous system.[2] AQP1's primary role is to enable passive water movement driven by osmotic gradients.[1] Beyond its function in water homeostasis, AQP1 is critically involved in cell migration and angiogenesis, processes fundamental to development, wound healing, and unfortunately, tumor growth and metastasis.[3][4]

This compound: An Inhibitor of AQP1

This compound, also known as m-Phenylenediacrylic acid, has been identified as a potent inhibitor of AQP1.[5] While research into the full spectrum of its biological effects is ongoing, its ability to block the water channel function of AQP1 has been quantitatively established.

Data Presentation

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against AQP1-mediated water flux.

| Inhibitor | Target | Assay System | Parameter Measured | IC50 Value | References |

| This compound | AQP1 | Xenopus oocytes | Water Flux | 8 μM | [1][3] |

Note: As of the latest literature review, specific quantitative data on the effects of this compound on cell migration, angiogenesis, and cell volume regulation are not extensively available in the public domain. The experimental protocols detailed below provide a framework for generating such data.

Physiological Functions of AQP1 Inhibited by this compound

The inhibition of AQP1 by compounds like this compound is expected to impact several key physiological processes.

Water Transport

The fundamental function of AQP1 is the rapid transport of water across cell membranes.[1] This is crucial for maintaining cellular homeostasis and is particularly important in tissues with high water permeability, such as the renal proximal tubules.[6] Inhibition of AQP1 by this compound directly impedes this process.

Cell Migration

AQP1-facilitated water influx at the leading edge of migrating cells is thought to be crucial for the formation of lamellipodia, the protrusive structures that drive cell movement.[7] By blocking this localized water transport, AQP1 inhibitors can significantly impair the migratory capacity of various cell types, including cancer cells and endothelial cells.[7][8] This has significant implications for cancer metastasis and wound healing.[4][9]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process that relies heavily on the migration and proliferation of endothelial cells.[10] AQP1 is highly expressed in vascular endothelium and plays a critical role in endothelial cell migration.[4] Consequently, inhibition of AQP1 can disrupt angiogenesis, a key target in cancer therapy.[11]

Experimental Protocols

This section details the methodologies for key experiments to assess the inhibitory effects of this compound on AQP1's physiological functions.

Measurement of AQP1-Mediated Water Transport

Protocol: Oocyte Swelling Assay

This assay is a common method to quantify the water permeability of AQP1 expressed in Xenopus laevis oocytes.[12]

-

Oocyte Preparation: Surgically harvest oocytes from mature female Xenopus laevis frogs and treat with collagenase to defolliculate.

-

cRNA Injection: Microinject oocytes with cRNA encoding human AQP1. Incubate for 2-3 days to allow for protein expression. Use water-injected oocytes as a control.

-

Inhibitor Incubation: Incubate the AQP1-expressing oocytes in a solution containing this compound at various concentrations. A vehicle control (e.g., DMSO) should be used.

-

Hypotonic Challenge: Transfer individual oocytes to a hypertonic buffer and then rapidly to a hypotonic buffer to induce swelling.

-

Data Acquisition: Record the swelling of the oocyte over time using video microscopy.

-

Analysis: Calculate the initial rate of swelling, which is proportional to the osmotic water permeability. Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Assessment of Cell Migration

Protocol: Wound Healing (Scratch) Assay

This method assesses collective cell migration in vitro.[2]

-

Cell Culture: Culture a confluent monolayer of cells (e.g., endothelial cells or cancer cells expressing AQP1) in a multi-well plate.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[13]

-

Inhibitor Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[13]

-

Analysis: Quantify the rate of wound closure by measuring the area of the cell-free gap over time. A delay in wound closure in the presence of this compound indicates inhibition of cell migration.

Protocol: Transwell Migration Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.[14]

-

Chamber Setup: Place Transwell inserts with a porous membrane into the wells of a multi-well plate. The lower chamber contains a chemoattractant (e.g., serum-containing medium).

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert. The medium should contain the desired concentration of this compound or a vehicle control.

-

Incubation: Incubate the plate to allow cells to migrate through the pores towards the chemoattractant.

-

Staining and Counting: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of migrated cells in several microscopic fields. A reduction in the number of migrated cells in the presence of this compound indicates an inhibitory effect.

Evaluation of Angiogenesis

Protocol: Endothelial Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[15][16]

-

Matrix Coating: Coat the wells of a multi-well plate with a basement membrane matrix extract (e.g., Matrigel).[15]

-

Cell Seeding: Seed endothelial cells onto the solidified matrix in a medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for several hours to allow the cells to form tubular networks.